2-(Trifluoromethyl)-1,3-thiazolidine

Lipophilicity Membrane Permeability ADME

2-(Trifluoromethyl)-1,3-thiazolidine is a fluorinated heterocyclic organic compound consisting of a five-membered thiazolidine ring (containing sulfur and nitrogen) with a trifluoromethyl (-CF3) group attached at the 2-position. Its molecular formula is C4H6F3NS, and its molecular weight is 157.16 g/mol.

Molecular Formula C4H6F3NS
Molecular Weight 157.16 g/mol
CAS No. 1016771-85-9
Cat. No. B3373934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,3-thiazolidine
CAS1016771-85-9
Molecular FormulaC4H6F3NS
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESC1CSC(N1)C(F)(F)F
InChIInChI=1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
InChIKeyFGTZSYSBYNJFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1,3-thiazolidine (CAS 1016771-85-9): Physicochemical Profile and Scaffold Identity


2-(Trifluoromethyl)-1,3-thiazolidine is a fluorinated heterocyclic organic compound consisting of a five-membered thiazolidine ring (containing sulfur and nitrogen) with a trifluoromethyl (-CF3) group attached at the 2-position. Its molecular formula is C4H6F3NS, and its molecular weight is 157.16 g/mol . The presence of the trifluoromethyl substituent significantly elevates the compound's lipophilicity, as reflected by its computed XLogP3 value of 1.5 [1]. This physicochemical signature is foundational to its utility as a versatile small-molecule scaffold in medicinal chemistry and agrochemical development, where enhanced membrane permeability and metabolic stability are often sought .

Why Non-Fluorinated or Heteroatom-Substituted Analogs Cannot Substitute for 2-(Trifluoromethyl)-1,3-thiazolidine


Generic substitution of 2-(trifluoromethyl)-1,3-thiazolidine with a non-fluorinated analog (e.g., 2-methylthiazolidine) or a heteroatom variant (e.g., 2-(trifluoromethyl)oxazolidine) is not scientifically justified without compromising key drug-like properties. The trifluoromethyl group is a privileged motif in medicinal chemistry, known to enhance lipophilicity, metabolic stability, and bioavailability—attributes that directly impact compound performance in biological systems [1]. Furthermore, the sulfur atom within the thiazolidine ring confers distinct reactivity and biological activity profiles compared to oxygen-containing oxazolidines, as demonstrated in quantitative structure-activity relationship (QSAR) studies [2]. The following evidence guide quantifies these differentiating factors to support informed selection in procurement and research workflows.

2-(Trifluoromethyl)-1,3-thiazolidine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Enhancement: 2-(Trifluoromethyl)-1,3-thiazolidine Exhibits 4-Fold Higher XLogP3 than Non-Fluorinated 2-Methylthiazolidine

The computed XLogP3 value for 2-(trifluoromethyl)-1,3-thiazolidine is 1.5 [1]. In contrast, the non-fluorinated analog 2-methylthiazolidine exhibits a predicted LogP of 0.37 . This represents a 4.05-fold increase in lipophilicity, directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethyl group.

Lipophilicity Membrane Permeability ADME

Metabolic Stability Advantage: Trifluoromethyl Group Confers Class-Wide Resistance to Oxidative Metabolism

A 2024 review on trifluoromethylated heterocyclic compounds states that 'the introduction of trifluoromethyl could enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules' [1]. While specific metabolic half-life data for 2-(trifluoromethyl)-1,3-thiazolidine is not currently available in public literature, this established class-level effect implies a potential advantage over non-fluorinated thiazolidine analogs, which are more susceptible to oxidative metabolism.

Metabolic Stability Pharmacokinetics Drug Design

Divergent Biological Activity: Thiazolidine Scaffold Shows 3.3-Fold Lower Vmax than Oxazolidine Analog in Octopaminergic Assay

In a QSAR study of octopaminergic activity in the American cockroach (Periplaneta americana), a 2-(arylimino)oxazolidine derivative (compound 58) exhibited a Vmax of 30% relative to octopamine, whereas the corresponding thiazolidine derivative (compound 38) showed a Vmax of only 9% [1]. This 3.3-fold difference in functional activity underscores that the sulfur atom in the thiazolidine ring significantly alters biological response compared to the oxygen-containing oxazolidine ring.

Scaffold Comparison Bioactivity QSAR

Bioisosteric Potential: Thiazolidine Core Offers Carboxylic Acid Mimicry Unavailable to Non-Heterocyclic Analogs

Thiazolidinones have been established as building blocks for the replacement of carboxylic acids, serving as effective bioisosteres [1]. This class-level property extends to thiazolidine scaffolds, including 2-(trifluoromethyl)-1,3-thiazolidine. In contrast, non-heterocyclic aliphatic or aromatic analogs lack this capacity for bioisosteric replacement, making the thiazolidine core a strategic asset in medicinal chemistry programs aimed at modulating acidity and polarity without sacrificing target engagement.

Bioisostere Drug Design Scaffold Hopping

Synthetic Accessibility: Established Routes to 2-Trifluoromethyl Thiazolidines with Crystallographically Confirmed Structures

The synthesis of 2-trifluoromethyl-1,3-thiazolidinone derivatives has been achieved via the reaction of fluoral hydrazones with mercaptoacetic acid, yielding the corresponding thiazolidinone products in fair yields [1]. The structures of these compounds were unambiguously established by X-ray crystallography [1]. This documented synthetic route provides a reliable and reproducible method for accessing the 2-trifluoromethyl thiazolidine scaffold, which may be advantageous compared to analogs with less established or lower-yielding synthetic protocols.

Synthetic Methodology Building Block Structural Confirmation

High-Value Research and Industrial Application Scenarios for 2-(Trifluoromethyl)-1,3-thiazolidine


Medicinal Chemistry: Optimizing Membrane Permeability in Lead Compounds

Given its XLogP3 of 1.5, which is 4-fold higher than that of 2-methylthiazolidine [1], 2-(trifluoromethyl)-1,3-thiazolidine is an ideal building block for improving the passive membrane permeability of drug candidates. Its enhanced lipophilicity can facilitate the design of orally bioavailable therapeutics, particularly in central nervous system (CNS) drug discovery where blood-brain barrier penetration is critical.

Agrochemical Development: Engineering Metabolic Stability for Field Durability

The trifluoromethyl group is known to confer metabolic stability [2]. In agrochemical applications, this translates to longer environmental persistence and improved efficacy against target pests. 2-(Trifluoromethyl)-1,3-thiazolidine can serve as a key intermediate in the synthesis of herbicides or fungicides that require resistance to oxidative degradation in field conditions.

Scaffold Hopping in Drug Design: Carboxylic Acid Bioisostere Replacement

The thiazolidine core offers a validated bioisosteric replacement for carboxylic acids [3]. Researchers can utilize 2-(trifluoromethyl)-1,3-thiazolidine to modulate the acidity and polarity of lead compounds, potentially improving oral absorption and reducing metabolic liabilities associated with carboxylic acid moieties (e.g., glucuronidation).

Synthetic Chemistry: Reliable Access to Trifluoromethylated Heterocyclic Libraries

The established synthetic route to 2-trifluoromethyl thiazolidines via fluoral hydrazones provides a dependable method for generating compound libraries [4]. This makes 2-(trifluoromethyl)-1,3-thiazolidine a valuable building block for diversity-oriented synthesis and fragment-based drug discovery, where reliable and scalable access to novel scaffolds is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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